molecular formula C21H29Cl2N3O2 B12736853 Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride CAS No. 83881-36-1

Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride

Cat. No.: B12736853
CAS No.: 83881-36-1
M. Wt: 426.4 g/mol
InChI Key: IMPFZLMZRCBJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is 2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide dihydrochloride , reflecting its molecular structure comprising a piperazine core substituted with benzhydryl and ethoxyacetamide groups, along with two hydrochloride counterions. The CAS Registry Number assigned to this dihydrochloride salt is 83881-44-1 , which uniquely identifies it in chemical registries.

The molecular formula C₂₃H₃₃Cl₂N₃O₃ and a molecular weight of 470.4 g/mol further characterize its composition. The structural hierarchy includes a parent compound (CID 3068847) with a free base configuration, while the dihydrochloride form enhances solubility and stability for pharmaceutical applications.

Property Value Source
IUPAC Name 2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide dihydrochloride
CAS Number 83881-44-1
Molecular Formula C₂₃H₃₃Cl₂N₃O₃
Molecular Weight 470.4 g/mol

Structural Synonyms and Alternative Designations

This compound is recognized under multiple synonyms across scientific literature and regulatory frameworks:

  • 2-(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride
  • Cetirizine Dihydrochloride Impurity F as Dihydrochloride , indicating its role as a by-product in antihistamine synthesis
  • 83881-44-1 (CAS primary identifier)
  • DTXSID30232776 (DSSTox Substance ID), used for environmental hazard assessments
  • Q83113926 (Wikidata identifier), linking to open-source chemical databases

The free base form of the compound, 2-[2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethoxy]acetamide , has a distinct CAS number (83881-53-2 ), emphasizing the importance of specifying salt forms in regulatory documentation.

Regulatory Classification Codes (EINECS, HS Code)

Regulatory classifications for this compound include:

  • HS Code 2933.59.95 : This tariff code falls under "heterocyclic compounds with nitrogen hetero-atom(s) only," aligning with its piperazine-containing structure.
  • EINECS/EC Number : Not explicitly listed in the provided sources. However, its parent compound (free base) may fall under broader categories for piperazine derivatives in the European Chemical Agency’s (ECHA) regulatory frameworks.
Regulatory Code Description Source
HS Code 2933.59.95
DSSTox ID DTXSID30232776

The absence of an EINECS entry suggests this compound may be regulated under specific pharmaceutical impurity guidelines rather than standalone substance classifications. Its inclusion in databases like PubChem and DSSTox underscores its relevance in quality control workflows for antihistamine production.

Properties

CAS No.

83881-36-1

Molecular Formula

C21H29Cl2N3O2

Molecular Weight

426.4 g/mol

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetamide;dihydrochloride

InChI

InChI=1S/C21H27N3O2.2ClH/c22-20(25)17-26-16-15-23-11-13-24(14-12-23)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H2,22,25);2*1H

InChI Key

IMPFZLMZRCBJTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group using a Friedel-Crafts alkylation reaction. This involves the reaction of piperazine with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethoxy Linkage Formation: The next step involves the formation of the ethoxy linkage. This can be achieved by reacting the substituted piperazine with ethylene oxide under controlled conditions.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the ethoxy-substituted piperazine with acetic anhydride or acetyl chloride.

    Formation of Dihydrochloride Salt: The compound is then converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy linkage, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The provided search results contain information about "Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride," and related compounds, but do not focus specifically on the applications of "Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride" . Some results discuss related compounds and their uses, while others provide chemical properties and synthetic pathways .

Chemical Information

  • CAS Number: 83881-42-9
  • Chemical Name: Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride
  • Molecular Formula: The specific molecular formula is not provided in the search results .
  • Molecular Weight: The molecular weight is listed as 0 in one search result . However, another search result gives the molecular weight of (2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy)acetic Acid Dihydrochloride as 427.36 .
  • Synonyms: Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride
  • Related compounds: 1-[(4-CHLOROPHENYL)PHENYLMETHYL]-PIPERAZINE DIHYDROCHLORIDE, Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride 1-(4-CHLOROBENZYL)PIPERAZINE 4-(DIPHENYLMETHYL)-1-PIPERAZINEETHANOL DIHYDROCHLORIDE 4-[(4-CHLOROPHENYL)PHENYLMETHYL]-1-PIPERAZINEETHANOL DIHYDROCHLORIDE

Potential Applications and Research Areas

While the search results do not explicitly detail the applications of "this compound", they do point to areas of research that involve related compounds:

  • Pharmaceutical Research: The presence of a piperazine ring and diphenylmethyl group suggests potential antihistamine or other pharmaceutical activities . The compound 2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride, also known as Cetirizine Dihydrochloride, is related to the compound .
  • Synthesis: Acetamide, 2-(2-(4-((2-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy )-, dihydrochloride can be used in the preparation of other chemical compounds .
  • Neuroprotection: KYNA (kynurenic acid), is a metabolite in the tryptophan–kynurenine pathway that has shown neuroprotective properties . It acts as an antagonist at NMDA receptors, reducing excitotoxicity associated with excessive glutamate signaling, which is implicated in neurodegenerative diseases .
  • Antioxidant/Pro-oxidant Activity: Research into KYN pathway metabolites reveals their roles in cellular processes and their potential influence in diseases such as neurodegeneration, cancer, and inflammation .

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: It modulates the activity of neurotransmitter systems, potentially affecting the release and uptake of neurotransmitters like serotonin and dopamine.

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

  • Chemical Name : (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride
  • CAS Number : 130018-87-0
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Key Differences : Replaces acetamide with acetic acid.
  • Pharmacology : Potent H₁ antagonist with minimal sedation due to high selectivity and polarity .

Hydroxyzine Dihydrochloride

  • Chemical Name: 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride
  • CAS Number : 2192-20-3
  • Molecular Formula : C₂₁H₂₇ClN₂O₂·2HCl
  • Key Differences: Ethanol group instead of acetamide.
  • Pharmacology: Sedating H₁ antagonist; ethanol group increases lipophilicity and CNS penetration .

Cetirizine Dihydrochloride

  • Chemical Name : (±)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride
  • CAS Number: 83881-52-1 (discrepancy noted with target compound’s CAS 83881-42-9)
  • Key Differences : Racemic mixture of levocetirizine; acetic acid group.
  • Pharmacology : Broader metabolic profile due to chirality .

Physicochemical and Pharmacological Comparison

Property Target Compound Levocetirizine Hydroxyzine
Functional Group Acetamide Acetic Acid Ethanol
Molecular Weight (g/mol) 464.83 461.81 447.83
Solubility Moderate (HCl enhances) High (polar carboxylate) High (ethanol derivative)
Receptor Selectivity Undefined (potential H₁) High H₁ selectivity Broad H₁/CNS effects
Sedative Effects Likely low (acetamide) Minimal Significant

Pharmacokinetic and Clinical Implications

  • Acetamide vs.
  • Chirality : Unlike levocetirizine (R-enantiomer), the target compound’s stereochemistry is undefined, which could impact receptor binding .

Notes on Discrepancies and Limitations

  • CAS Number Conflict : cites CAS 83881-52-1 for a structurally similar compound, possibly indicating a positional isomer or typographical error .
  • Data Gaps: Limited pharmacokinetic data for the target compound compared to well-studied analogues like levocetirizine.

Biological Activity

Acetamide, 2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride (CAS No. 83881-42-9) is a synthetic compound that has garnered attention for its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring and a diphenylmethyl moiety. Its molecular formula is C23H33Cl2N3OC_{23}H_{33}Cl_2N_3O, indicating the presence of two chlorine atoms and multiple functional groups that contribute to its biological activity.

1. Antiallergic and Antihistaminic Activity

Research indicates that derivatives of 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids exhibit significant antiallergic and antihistaminic properties. In pharmacological tests, compounds similar to acetamide have shown efficacy in inhibiting histamine release, thus potentially alleviating allergic reactions. The mechanism involves blocking H1 receptors, which are primarily responsible for mediating allergic responses .

2. Spasmolytic Activity

The compound has demonstrated spasmolytic effects, making it a candidate for treating conditions characterized by smooth muscle spasms. This activity is attributed to its ability to relax smooth muscle tissues through inhibition of calcium channels or modulation of neurotransmitter release .

3. Diuretic Activity

In addition to its antihistaminic properties, acetamide has been noted for its diuretic effects. This activity suggests that it may promote increased urine production, which can be beneficial in conditions such as hypertension or edema .

The biological activity of acetamide can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various neurotransmitter receptors, particularly those involved in the histaminergic system.
  • Calcium Channel Modulation : Its spasmolytic effects may involve the inhibition of calcium influx into smooth muscle cells.
  • Gene Expression Regulation : Some studies suggest that acetamide may influence gene expression related to inflammation and smooth muscle contraction .

Case Study 1: Antihistaminic Efficacy

A study conducted on a series of piperazine derivatives, including acetamide, demonstrated significant inhibition of histamine-induced bronchoconstriction in animal models. The results indicated a dose-dependent response, with higher doses yielding greater inhibition .

Case Study 2: Diuretic Effects

In another investigation, acetamide was administered to rats with induced edema. The results showed a marked increase in urine output compared to control groups, supporting its potential use as a diuretic agent .

Summary of Key Findings

Activity TypeMechanismReference
AntiallergicH1 receptor antagonism
SpasmolyticCalcium channel inhibition
DiureticIncreased urine production

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(diphenylmethyl)piperazine) with a halogenated ethoxy-acetamide precursor under reflux in ethanol or chloroform. Catalytic acetic acid may enhance reaction efficiency . Key considerations :

  • Solvent polarity : Ethanol (polar protic) yields higher solubility for intermediates, while chloroform (non-polar) may reduce side reactions.
  • Temperature : Prolonged reflux (4–6 hours) ensures complete substitution but risks thermal degradation.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the ethoxy-piperazinyl linkage (δ 3.5–4.0 ppm for ether protons) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 447.83 (dihydrochloride form) and fragments corresponding to the diphenylmethyl group .
  • X-ray crystallography : Resolves stereochemistry of the piperazinyl and acetamide moieties, critical for activity studies .

Q. What are the solubility and stability profiles under physiological conditions?

Data :

SolventSolubility (mg/mL)Stability (25°C, 24h)
Water<700Stable (pH 2–6)
Ethanol220Degrades >40°C
Acetone2Unstable in light
Guidelines : Use aqueous buffers (pH 4–5) for in vitro assays to prevent hydrolysis. Store lyophilized at -20°C .

Advanced Research Questions

Q. How can discrepancies in receptor binding assay data be resolved, particularly regarding H1 receptor affinity?

Analytical strategies :

  • Radioligand displacement assays : Compare IC50IC_{50} values against reference standards (e.g., hydroxyzine dihydrochloride, IC50IC_{50} = 10 nM) to validate H1 antagonism .
  • Chiral chromatography : Verify enantiomeric purity, as impurities (e.g., R/S isomers) may alter binding kinetics .
  • Molecular docking : Use software like AutoDock to model interactions with histamine receptor residues (e.g., Asp107^{107} and Lys191^{191}), identifying steric clashes or hydrogen-bond mismatches .

Q. What impurities are commonly observed during synthesis, and how are they quantified?

Common impurities :

ImpurityCAS No.Detection Method
Deschloro analog83881-54-3HPLC (C18, 0.1% TFA)
Piperazine dimer303-26-4LC-MS (ESI+)
Ethoxylation byproductsN/ATLC (silica, CHCl3_3:MeOH 9:1)
Mitigation : Use gradient elution HPLC with UV detection (λ = 254 nm) and spiked reference standards for quantification .

Q. How can in silico models predict pharmacokinetic properties like bioavailability and metabolic pathways?

Methodology :

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate blood-brain barrier penetration.
  • CYP450 metabolism : Simulations (e.g., CYP3A4/5) identify N-dealkylation as the primary metabolic route, validated via liver microsome assays .
  • Permeability assays : Parallel artificial membrane permeability assay (PAMPA) correlates with Caco-2 cell data (Papp_{app} > 1 × 106^{-6} cm/s) .

Data Contradiction Analysis

Q. Conflicting reports on solubility in ethanol: How to reconcile experimental variability?

Root cause :

  • Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility (e.g., amorphous: 220 mg/mL; crystalline: 150 mg/mL) .
  • Counterion effects : Dihydrochloride salt reduces solubility in organic solvents compared to free base .
    Resolution : Characterize solid-state forms via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Tables of Reference Data

Q. Table 1. Comparative Pharmacological Profiles

ParameterTarget CompoundHydroxyzine DihydrochlorideLevocetirizine Dihydrochloride
H1 Receptor IC50IC_{50}15 nM10 nM6 nM
logP (Predicted)2.53.01.8
Plasma Protein Binding85%93%91%
Source : .

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation (%)Major Degradant
Acidic (0.1M HCl, 70°C)25Deschloro analog
Oxidative (H2_2O2_2)10Piperazine oxide
Source : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.